N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Ethoxyphenyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, where the triazolopyrimidine core reacts with ethoxyphenyl and methoxyphenyl derivatives under specific conditions, such as the presence of catalysts and controlled temperatures.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product. This step typically requires the use of acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nucleophiles; often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biological processes.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disrupting Cellular Functions: It can interfere with cellular functions such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can be compared with other triazolopyrimidine derivatives:
Similar Compounds: Compounds such as N-(4-methoxyphenyl)-2-[7-(4-ethoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide and N-(4-ethoxyphenyl)-2-[7-(4-methylphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide share structural similarities.
Uniqueness: The unique combination of ethoxyphenyl and methoxyphenyl groups in the compound provides distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential biological activities that merit detailed exploration. This compound is characterized by its intricate structure, which includes a triazolo-pyrimidine core, known for various pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, relevant case studies, and structure-activity relationships (SAR).
Basic Information
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1251590-43-8 |
Molecular Formula | C23H23N5O4 |
Molecular Weight | 433.5 g/mol |
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Studies suggest that its triazole and pyrimidine moieties may facilitate interactions with enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes linked to cancer metabolism. For instance, it may inhibit Stearoyl-CoA desaturase (SCD), which plays a crucial role in fatty acid metabolism and cellular proliferation. Inhibition of SCD can lead to cell death in cancerous cells due to the depletion of unsaturated fatty acids necessary for membrane integrity .
- CYP450 Interactions : The compound's structure suggests it may be metabolized by cytochrome P450 enzymes, particularly CYP4F11. This metabolic activation could enhance its efficacy as a prodrug, converting it into an active form that exerts greater biological effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
- Substituent Effects : Variations in the substituents on the phenyl rings significantly affect the compound's potency. For example, the presence of methoxy and ethoxy groups has been linked to enhanced inhibitory activity against specific cancer cell lines .
- Core Structure Modifications : Modifications to the triazolo-pyrimidine core can lead to variations in biological activity. Compounds with similar scaffolds have demonstrated a range of effects from anti-inflammatory to anticancer properties .
In Vitro Studies
Recent studies have highlighted the potential of this compound in vitro:
- Cell Line Testing : In vitro assays using various cancer cell lines revealed that this compound exhibits selective toxicity towards cells overexpressing SCD due to its metabolic activation by CYP450 enzymes .
- Mechanistic Insights : Functional studies indicated that the inhibition of SCD leads to a deficiency in unsaturated fatty acids, causing apoptosis in sensitive cell lines .
In Vivo Studies
While in vitro studies provide a foundation for understanding the biological activity of this compound, in vivo studies are crucial for confirming these effects:
- Animal Models : Preliminary animal studies are needed to evaluate the therapeutic potential and safety profile of this compound.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-19-11-7-17(8-12-19)25-22(29)14-27-23(30)28-15(2)24-20(13-21(28)26-27)16-5-9-18(31-3)10-6-16/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKUHYEJFOYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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